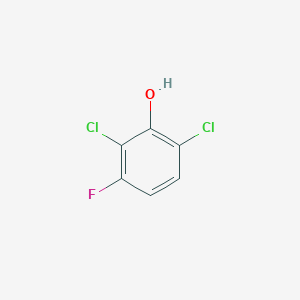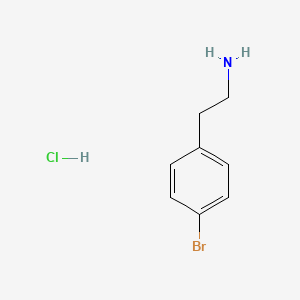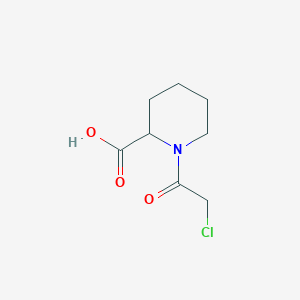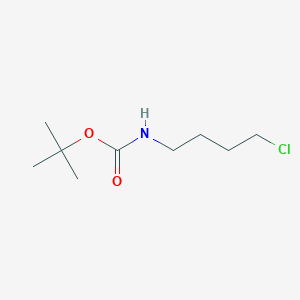
2,6-Dichloro-3-fluorophenol
Übersicht
Beschreibung
Synthesis Analysis
A highly efficient manufacturing-scale process for the preparation of 2,6-dichloro-3-fluorobenzonitrile, utilizing industrial by-product 2,6-dichloro-3-fluoroacetophenone as starting material, has been developed . The overall yield was 77% .Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-3-fluorophenol is C6H3Cl2FO . The molecular weight is 180.992 .Chemical Reactions Analysis
2,6-Dichloro-3-fluorophenol undergoes oxidative polymerization in the presence of the Fe- N,N′ - bis (salicylidene)ethylenediamine (salen) complex (catalyst) and hydrogen peroxide (oxidizing agent) to give poly (2,6-difluoro-1,4-phenylene oxide) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-3-fluorophenol include a molecular weight of 198.98 g/mol . The compound is a solid . The pKa of 2,6-Dichloro-3-fluorophenol is 6.78, which is about 100x more acidic than 2-chlorophenol (8.52) and 1000x more acidic than phenol itself (9.95) .Wissenschaftliche Forschungsanwendungen
Structural Studies and Polymorphism
- Structures at Low Temperature and High Pressure: Investigations into the structural properties of compounds related to 2,6-Dichloro-3-fluorophenol, such as 2-fluorophenol and 3-fluorophenol, have shown unique hydrogen-bond formation and different polymorphs under varying conditions of temperature and pressure. This reveals significant insights into the molecular interactions and stability of such compounds (Oswald et al., 2005).
Rotational Spectra and Conformer Geometries
- Investigation of Fluorophenols' Ground States: The rotational spectra of compounds like 2-fluorophenol and 3-fluorophenol have been thoroughly studied. This research aids in understanding the molecular geometries and interactions in fluorophenols, which can be extrapolated to understand similar compounds such as 2,6-Dichloro-3-fluorophenol (Bell et al., 2017).
Thermodynamic Functions and Molecular Polarizability
- Thermodynamic Properties of Related Compounds: The study of 2,6-dichloro-4-fluoro phenol's thermodynamic functions and molecular polarizability provides valuable information on its thermal stability and response in different environments, which is crucial for various scientific applications (Malik et al., 2015).
Biodegradation Studies
- Degradation by Microorganisms: Research on the degradation of fluorophenols by specific bacterial strains, such as Rhodococcus, offers insights into the environmental impact and potential bioremediation strategies for 2,6-Dichloro-3-fluorophenol and similar compounds (Duque et al., 2012).
Enzymatic Oxidation and Polymerization
- Oxidation and Polymerization Processes: Studies on the peroxidase-catalyzed oxidation and polymerization of fluorine-containing phenols, including compounds similar to 2,6-Dichloro-3-fluorophenol, provide valuable information on their chemical reactivity and potential applications in material science (Ikeda et al., 2000).
Fluorescent Chemosensors
- Development of Chemosensors: Research on compounds based on 2,6-diformylphenol, a structurally related compound, for the development of fluorescent chemosensors, indicates potential applications of 2,6-Dichloro-3-fluorophenol in the field of analytical chemistry (Roy, 2021).
CO2 Capture Applications
- CO2 Absorption: Studies on fluorine-substituted phenolic ionic liquids for the capture of CO2 demonstrate the potential application of 2,6-Dichloro-3-fluorophenol in environmental science and engineering (Zhang et al., 2015).
Safety and Hazards
2,6-Dichloro-3-fluorophenol is considered hazardous . It can cause severe skin burns and eye damage . It is also harmful if swallowed, inhaled, or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Mode of Action
It is known that halogenated phenols can participate in hydrogen bonding due to the presence of the hydroxyl group, which may influence their interaction with biological targets .
Action Environment
The action, efficacy, and stability of 2,6-Dichloro-3-fluorophenol can be influenced by various environmental factors. These may include the pH of the environment, presence of other chemicals, temperature, and the specific biological context within which the compound is acting .
Eigenschaften
IUPAC Name |
2,6-dichloro-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUGYZALCDNGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)



![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)







